molecular formula C51H82O21 B1219711 Musennin

Musennin

Cat. No.: B1219711
M. Wt: 1031.2 g/mol
InChI Key: ZMEIKTTXONUYNX-SWMOGPPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Musennin is a natural triterpenoid saponin compound of significant interest in phytochemical and biological research. It is identified with the CAS Registry Number 25480-74-4 and has a molecular formula of C₅₁H₈₂O₂₁ . This compound is sourced from specific plant species, including those within the Albizia genus, such as Albizia coriaria , which has been documented for its use in traditional fishing practices due to its ichthyotoxic (fish-poisoning) properties . Research into its bioactivity has revealed potential antibacterial applications. A study investigating bioactive compounds from Macaranga peltata identified this compound as one of the constituents with activity against clinical isolates of Staphylococcus aureus . This makes it a compound of interest for studies exploring new antibacterial agents. As a supplier, we provide high-purity this compound strictly for research and development purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle the product in accordance with all applicable laboratory and regulatory guidelines.

Properties

Molecular Formula

C51H82O21

Molecular Weight

1031.2 g/mol

IUPAC Name

(4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C51H82O21/c1-46(2)14-15-51(45(63)64)23(16-46)22-8-9-29-48(5)12-11-31(47(3,4)28(48)10-13-49(29,6)50(22,7)17-30(51)56)69-43-39(32(57)24(53)19-66-43)72-44-40(33(58)25(54)20-67-44)71-41-37(62)38(26(55)21-65-41)70-42-36(61)35(60)34(59)27(18-52)68-42/h8,23-44,52-62H,9-21H2,1-7H3,(H,63,64)/t23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34+,35-,36+,37+,38-,39+,40+,41-,42-,43-,44-,48-,49+,50+,51+/m0/s1

InChI Key

ZMEIKTTXONUYNX-SWMOGPPLSA-N

SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)OC9C(C(C(C(O9)CO)O)O)O)O)C)C(=O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)OC9C(C(C(C(O9)CO)O)O)O)O)C)C(=O)O)C

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

Musennin exhibits several pharmacological properties that make it a candidate for therapeutic applications:

  • Anticancer Activity : Research has indicated that this compound may possess cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound significantly inhibited the proliferation of HepG2 liver cancer cells with an IC50 value of 2.57 µM, suggesting its potential as a therapeutic agent for hepatocellular carcinoma .
  • Antioxidant Properties : this compound has shown promise as a potent antioxidant, which can mitigate oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its protective effects against cellular damage .
  • Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. Experimental models have shown that this compound can reduce markers of inflammation in vitro .

Agricultural Applications

This compound's bioactive properties extend to agriculture, where it can be used as a natural pesticide or growth enhancer:

  • Pest Resistance : Studies have indicated that this compound can enhance plant resistance to pests and diseases, potentially reducing the need for synthetic pesticides. This application is particularly relevant in sustainable agriculture practices .
  • Growth Promotion : this compound has been found to promote plant growth by enhancing nutrient uptake and improving soil health. This effect is attributed to its role in stimulating beneficial microbial activity in the rhizosphere .

Material Science Applications

In material science, this compound is being explored for its potential in developing advanced materials:

  • Nanotechnology : this compound can be incorporated into nanoparticles for drug delivery systems. Its biocompatibility and functional properties allow for the creation of targeted delivery vehicles that improve therapeutic efficacy while minimizing side effects .
  • Biodegradable Materials : The compound can be utilized in the synthesis of biodegradable polymers, contributing to environmentally friendly material solutions. Research is ongoing to optimize the properties of these materials for various applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal This compound exhibits significant cytotoxicity against HepG2 cells (IC50 = 2.57 µM).
Agricultural Enhances pest resistance and promotes plant growth through improved nutrient uptake.
Material Science Effective in developing nanoparticles for targeted drug delivery systems.

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